molecular formula C6H11NO2 B133155 5-(2-Hydroxyethyl)pyrrolidin-2-one CAS No. 149427-84-9

5-(2-Hydroxyethyl)pyrrolidin-2-one

Cat. No.: B133155
CAS No.: 149427-84-9
M. Wt: 129.16 g/mol
InChI Key: GPVDPHDTYDBCAI-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains a hydroxyethyl group at the second position. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with ethylene oxide under basic conditions. The reaction proceeds as follows:

  • Pyrrolidin-2-one is dissolved in a suitable solvent, such as tetrahydrofuran or dimethylformamide.
  • Ethylene oxide is added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.
  • A base, such as sodium hydroxide or potassium carbonate, is added to facilitate the reaction.
  • The reaction mixture is stirred for several hours until the desired product is formed.
  • The product is then isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-oxoethyl)pyrrolidin-2-one.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols are used in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: 5-(2-oxoethyl)pyrrolidin-2-one

    Reduction: 5-(2-hydroxyethyl)pyrrolidin-2-ol

    Substitution: Various substituted pyrrolidinones, depending on the nucleophile used

Scientific Research Applications

5-(2-Hydroxyethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing the binding affinity and specificity. The pyrrolidinone ring provides structural stability and contributes to the overall pharmacophore of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound without the hydroxyethyl group.

    5-(2-oxoethyl)pyrrolidin-2-one: An oxidized derivative of 5-(2-Hydroxyethyl)pyrrolidin-2-one.

    N-methylpyrrolidin-2-one: A methylated derivative with different physicochemical properties.

Uniqueness

This compound is unique due to the presence of the hydroxyethyl group, which imparts specific reactivity and binding properties. This functional group allows for diverse chemical modifications and enhances the compound’s utility in various applications. The combination of the pyrrolidinone ring and the hydroxyethyl group provides a versatile scaffold for the design of novel compounds with tailored properties.

Properties

IUPAC Name

5-(2-hydroxyethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVDPHDTYDBCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445924
Record name 5-(2-Hydroxyethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149427-84-9
Record name 5-(2-Hydroxyethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

22.4 g of 4-acetoxycaprolactone were stirred for 1 hour at 330° C. in an autoclave together with 100 g of 25% strength aqueous ammonia. After cooling and depressurizing the autoclave, the reaction product was concentrated on a rotary evaporator (40° C./30 mbar) and purified by short path distillation. In this case, 10.1 g of 5-hydroxyethylpyrrolidone were obtained (61%, based on the 4-acetoxycaprolactone employed) and identified by NMR spectroscopy.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

30 g of 4-methoxycaprolactone were stirred at 330° C. for 1 hour together with 100 g of 25% strength aqueous ammonia in the same manner as described in Example 4. After cooling and depressurizing the autoclave and working up the reaction mixture by distillation, 9.1 g of 5-hydroxyethylpyrrolidone were obtained (34%, based on the 4-methoxycaprolactone employed) and identified by NMR spectroscopy.
Name
4-methoxycaprolactone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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